2-Bromo-4,5-dimethoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-bromo-4,5-dimethoxypyridine |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3 |
InChI Key |
QNMQNEZAAXXDRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1OC)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4,5 Dimethoxypyridine
Established Direct Synthetic Routes for 2-Bromo-4,5-dimethoxypyridine
Direct synthesis of this compound primarily relies on the regioselective bromination of a dimethoxypyridine precursor. This approach introduces a bromine atom at a specific position on the pyridine (B92270) ring.
Regioselective Bromination of Dimethoxypyridine Precursors
The direct bromination of 3,4-dimethoxypyridine (B108619) is a common strategy. This reaction is an electrophilic aromatic substitution where the pyridine ring acts as the nucleophile and a bromine source provides the electrophile.
A primary challenge in the synthesis of specific pyridine derivatives is controlling the position of incoming substituents. The inherent electronic properties of the pyridine ring and the directing effects of existing substituents can lead to the formation of a mixture of isomers. For instance, the bromination of activated pyridines can sometimes yield a mixture of monohalogenated and dihalogenated products, and the precise characterization of these mixtures can be complex. researchgate.net
The outcome of the bromination reaction is significantly influenced by both steric and electronic factors. Methoxy (B1213986) groups are electron-donating, which activates the pyridine ring towards electrophilic attack, particularly at the positions ortho and para to them. Conversely, the bromine atom, once introduced, is electron-withdrawing and deactivates the ring. The interplay of these effects, along with the steric hindrance posed by the substituents, dictates the regioselectivity of the bromination. rsc.orgnsf.gov For example, in the bromination of 2,6-dimethoxypyridine, the high activation of the para position relative to the methoxy groups leads to the selective formation of 3-bromo-2,6-dimethoxypyridine. researchgate.net
Challenges in Achieving Directed Bromination
Strategies for High-Yield Synthesis and Industrial Applicability
To enhance the yield and make the synthesis of bromo-dimethoxypyridine derivatives suitable for industrial production, various strategies are employed. One patented method for preparing a related compound, 2-bromo-4,5-dimethoxybenzoic acid, starts from 3,4-dimethoxytoluene. This process involves a directed bromination followed by oxidation. google.com The reaction conditions, such as temperature and the molar ratio of reactants, are critical for maximizing the yield and minimizing by-product formation. google.com For large-scale production, optimizing reaction parameters and purification methods is essential.
Indirect Synthetic Pathways Involving this compound Moieties
Indirect routes to access the this compound scaffold often involve the synthesis of its isomers or analogs, which can then potentially be converted to the target molecule or used as models to understand its chemistry.
Synthesis of Related Bromo-Dimethoxypyridine Isomers and Analogs
The synthesis of various bromo-dimethoxypyridine isomers and analogs has been reported, providing a broader understanding of the reactivity of this class of compounds. These related molecules serve as important intermediates in their own right for various applications, including the synthesis of pharmaceuticals and materials. nih.gov
For example, the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde, an isomer of a potential precursor to this compound, has been achieved through the bromination of o-vanillin followed by methylation. scielo.br Another related compound, 3-bromo-2,6-dimethoxypyridine, is synthesized with high regioselectivity and yield via the bromination of 2,6-dimethoxypyridine. researchgate.net The synthesis of 2-bromo-6-iodo-3,4-dimethoxypyridine (B1528573) involves the halogenation of 3,4-dimethoxypyridine using reagents like N-bromosuccinimide (NBS) and iodine monochloride. evitachem.com
Transformation of Pre-functionalized Pyridine Scaffolds
The creation of this compound often begins with a pyridine molecule that already possesses some of the required functional groups or is activated for subsequent reactions.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heterocyclic rings, particularly those activated by electron-donating groups like methoxy substituents. thieme-connect.comresearchgate.net The synthesis of brominated dimethoxypyridines can be achieved through the direct bromination of a dimethoxypyridine precursor. The methoxy groups activate the pyridine ring, directing the electrophilic substitution. For instance, the bromination of 2,4-dimethoxypyridine (B102433) with NBS in a solvent like acetonitrile (B52724) or dichloromethane (B109758) under inert conditions can yield the corresponding bromo-derivative. The reactivity of methoxy-substituted pyridines towards NBS decreases in the order of amino > hydroxy > methoxy. thieme-connect.comresearchgate.net
Systematic studies on the bromination of methoxypyridines with NBS have been conducted in various solvents such as acetonitrile (CH₃CN), carbon tetrachloride (CCl₄), and methanol (B129727) (CH₃OH). thieme-connect.com The reaction conditions, including solvent and temperature, are crucial for achieving high regioselectivity and yield. thieme-connect.comresearchgate.net For example, the bromination of a dimethoxy pyridine with NBS allows for the controlled introduction of a bromine atom at a specific position on the ring. thieme-connect.com
Table 1: Representative Conditions for NBS Bromination of Activated Pyridines
| Substrate | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dimethoxypyridine | N-Bromosuccinimide (NBS) | Acetonitrile | Inert atmosphere | Up to 85% | |
| Activated Pyridines (general) | N-Bromosuccinimide (NBS) | CCl₄, CH₃CN, CH₃OH | Variable temperature, darkness | High | thieme-connect.com |
The synthesis of methoxy-substituted pyridines often involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with a methoxide (B1231860) source. Commercially available chloropyridines can be converted to their methoxy counterparts using reagents like sodium methoxide. researchgate.net For instance, 4-chloropyridine (B1293800) hydrochloride can react with sodium methoxide to produce 4-methoxypyridine. researchgate.net This fundamental transformation is a key step in preparing the necessary pre-functionalized scaffolds for subsequent bromination to yield this compound. The process involves treating a di-substituted halo-pyridine with sodium methoxide to introduce the required methoxy groups before the final bromination step.
Halogenation Techniques Utilizing N-Bromosuccinimide (NBS)
Advanced Synthetic Modifications and Derivatization Strategies
This compound is a valuable intermediate, providing a reactive handle for constructing a variety of more complex molecules through advanced synthetic modifications.
Preparative Routes for Bipyridyl and Oligo(N-phenyl-m-aniline) Derivatives
Bromopyridines are extensively used in transition-metal-catalyzed cross-coupling reactions to form bipyridyl structures, which are important ligands and components in materials science. mdpi.comresearchgate.net The bromine atom on this compound makes it an ideal substrate for reactions such as Suzuki, Stille, and Negishi couplings. mdpi.compreprints.org
Suzuki Coupling: This reaction would involve coupling this compound with a pyridine-boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. rsc.orgjst.go.jp
Stille Coupling: This method uses a stannylated pyridine and a bromopyridine, like this compound, with a palladium catalyst such as PdCl₂(PPh₃)₂. mdpi.com
Negishi Coupling: This involves the reaction of a 2-pyridyl zinc halide with a bromopyridine, catalyzed by palladium complexes like Pd(dba)₂/XPhos or under heterogeneous conditions with catalysts like Pd/Al₂O₃. mdpi.compreprints.org
Furthermore, the bromo-functionality allows for C-N bond formation, a key step in the synthesis of oligo(N-phenyl-m-aniline) type structures. The synthesis of bromo aniline (B41778) derivatives often serves as a precursor step for more complex nitrogen-containing heterocyclic compounds. neliti.comresearchgate.net
Table 2: Common Cross-Coupling Reactions for Bipyridyl Synthesis
| Coupling Reaction | Reactants | Catalyst/Reagents | Reference |
|---|---|---|---|
| Suzuki | Bromopyridine + Pyridylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | jst.go.jp |
| Stille | Bromopyridine + Stannylated pyridine | PdCl₂(PPh₃)₂ | mdpi.com |
| Negishi | Bromopyridine + Pyridyl zinc halide | Pd(dba)₂, XPhos | mdpi.compreprints.org |
Formation of Other Heterocyclic Structures and Novel Compounds
The versatility of brominated pyridines like this compound makes them valuable starting materials for a wide range of novel compounds and other heterocyclic systems. researchgate.net The bromine atom can be readily displaced by various nucleophiles or participate in metal-halogen exchange to introduce new functional groups. researchgate.net These transformations open pathways to synthesize diverse derivatives. For example, substitution reactions with nucleophiles like amines or thiols can introduce new side chains. The compound can also serve as a precursor for boronic acid derivatives, which are themselves versatile intermediates for further Suzuki-Miyaura cross-coupling reactions. This reactivity allows for the construction of complex, polyfunctional pyridine derivatives and the fusion of the pyridine ring with other heterocyclic systems, leading to the creation of novel chemical entities for various applications in medicinal chemistry and materials science. evitachem.com
Reactivity and Reaction Mechanisms of 2 Bromo 4,5 Dimethoxypyridine
Nucleophilic Substitution Reactions of 2-Bromo-4,5-dimethoxypyridine
Nucleophilic substitution is a fundamental reaction class for halopyridines. In these reactions, a nucleophile replaces the halogen atom on the pyridine (B92270) ring. The reactivity of this compound in such transformations is significantly influenced by both the bromine atom's ability to act as a leaving group and the electronic effects of the methoxy (B1213986) substituents.
The bromine atom at the 2-position of the pyridine ring is an effective leaving group, a critical feature for facilitating nucleophilic substitution reactions. cymitquimica.com The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. pearson.comvaia.com The reactivity of the 2-position is enhanced by the adjacent ring nitrogen atom, which is highly electronegative. uoanbar.edu.iqmsu.edu This nitrogen atom helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the course of an addition-elimination mechanism by withdrawing electron density. vaia.commsu.edu Once the nucleophile has attacked the electrophilic carbon, the bromide ion departs as a stable, relatively weak base, completing the substitution. vaia.com This inherent reactivity makes the bromine atom at the 2-position a key site for molecular functionalization. vulcanchem.com
However, their influence is nuanced. While they may slow the rate of traditional SNAr reactions compared to a pyridine ring with electron-withdrawing groups, they play a crucial role in directing other types of reactions. For instance, methoxy groups can act as directing groups for ortho-lithiation, enabling the introduction of other functional groups onto the ring. ntu.edu.sg In some cases, the methoxy group itself can be displaced by strong nucleophiles under specific reaction conditions. ntu.edu.sg Therefore, while the methoxy groups in this compound primarily increase the ring's electron density, their presence offers strategic possibilities for selective chemical modifications beyond simple displacement of the bromine atom.
Role of the Bromine Atom as a Leaving Group
Catalytic Cross-Coupling Reactions Involving this compound
This compound is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. The bromine atom at the 2-position provides a reactive handle for these transformations. evitachem.com
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. beilstein-journals.org 2-Bromopyridine derivatives are highly effective coupling partners in these reactions. beilstein-journals.orgresearchgate.net The reaction of this compound with various aryl- or vinylboronic acids (or their corresponding boronate esters) would provide access to a diverse array of substituted pyridine derivatives. researchgate.net A typical Suzuki reaction involves a palladium source, a phosphine (B1218219) ligand, and a base in a suitable solvent system. researchgate.net The conditions can be optimized for specific substrates, with research demonstrating that even ligand-free systems under aerobic conditions can be highly efficient for the Suzuki coupling of 2-halogenated pyridines. researchgate.net
Table 1: Typical Components for Suzuki Cross-Coupling of Bromopyridines
| Component | Examples | Role |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C | Catalyzes the reaction cycle. researchgate.netresearchgate.net |
| Ligand | S-Phos, PPh₃, P(t-Bu)₂ | Stabilizes the palladium center and influences reactivity. researchgate.netmdpi.com |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and participates in the catalytic cycle. evitachem.combeilstein-journals.org |
| Boron Reagent | Arylboronic acids, Pinacol boronic esters | Source of the new carbon-based substituent. beilstein-journals.orggoogle.com |
| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures | Solubilizes reactants and influences reaction rate. beilstein-journals.orgmdpi.com |
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction provides a direct route to arylalkynes and conjugated enynes. This compound serves as a suitable aryl halide for this transformation. The classic Sonogashira reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.orgorganic-chemistry.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper acetylide intermediate. nih.gov Numerous variations of this reaction exist, including copper-free protocols, which are advantageous for synthesizing products where copper contamination is a concern. nih.govrsc.org
Table 2: Typical Components for Sonogashira Coupling of Bromopyridines
| Component | Examples | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | The primary catalyst for the cross-coupling cycle. libretexts.org |
| Copper(I) Cocatalyst | CuI | Activates the alkyne (in traditional Sonogashira). organic-chemistry.org |
| Ligand | PPh₃, N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium catalyst. libretexts.org |
| Base | Et₃N, Piperidine, Diisopropylamine | Acts as a solvent and base to deprotonate the alkyne. mdpi.comorganic-chemistry.org |
| Alkyne | Terminal Alkynes (e.g., Phenylacetylene) | The coupling partner that provides the alkynyl group. rsc.org |
| Solvent | THF, DMF, Toluene | The reaction medium. rsc.org |
The first and often rate-determining step in palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the active Pd(0) catalyst. researchgate.netsemanticscholar.org In this step, the Pd(0) species inserts into the carbon-bromine bond of this compound, forming a new square planar Pd(II) complex. rsc.org This process involves the formal oxidation of palladium from the 0 to the +2 state.
Oxidative Addition to Palladium Catalysts: Mechanistic Considerations
Quantitative Prediction Models for Catalytic Cross-Coupling
Other Significant Chemical Transformations
Beyond catalytic cross-coupling, the structural features of this compound allow for a range of other chemical transformations.
Dimerization, or homocoupling, represents a significant reaction pathway for aryl halides. This process can occur as a competing side reaction during transition metal-catalyzed cross-coupling reactions, where two molecules of the same aryl halide couple to form a biaryl compound. fu-berlin.de For instance, in studies on the direct arylation of pyridine N-oxides, the homocoupling of the bromoarene substrate was identified as a key competing pathway. fu-berlin.de Furthermore, research on the closely related 3,4-dimethoxypyridine (B108619) has demonstrated that it can undergo homocoupling to form 3,3',4,4'-tetrahydroxy-2,2'-bipyridine (after demethylation) even without a transition metal catalyst, highlighting an intrinsic reactivity toward dimerization. vu.lt This suggests that this compound could potentially undergo similar dimerization processes under appropriate conditions to form a substituted bipyridine.
High-pressure organic synthesis is a powerful tool for promoting reactions that are slow or inefficient at atmospheric pressure. Cycloaddition reactions, in particular, often exhibit large, negative activation volumes, meaning their rates are significantly accelerated by high pressure. researchgate.net This technique allows for reactions to proceed at lower temperatures and can enable the use of sterically hindered reactants. researchgate.net For a substrate like this compound, high-pressure conditions could facilitate novel cycloaddition reactions, leading to the synthesis of complex, polycyclic structures that are otherwise difficult to access. Additionally, high-pressure hydrogenation has been employed in the synthesis of related dimethoxy-bromo-benzyl compounds, indicating the utility of this technique for transformations involving this substitution pattern. google.com
Recent advances in photochemistry have opened new pathways for generating carbon-centered radicals from carbon-halogen bonds without harsh reagents. researchgate.netacs.org One such method involves the interaction of an alkyl or aryl bromide with a Lewis base (such as a pyridine) to form a halogen-bonding complex. researchgate.net This complex can absorb visible light, leading to a single-electron transfer (SET) that cleaves the C-Br bond and generates a carbon-centered radical. acs.orgnih.gov This radical can then participate in various synthetic transformations. The C-Br bond in this compound is a potential site for this type of activation, suggesting that the compound could serve as a precursor to a 4,5-dimethoxypyridin-2-yl radical for use in radical-mediated bond-forming reactions. researchgate.net
The nitration of pyridine N-oxides is a classic reaction for introducing a nitro group onto the pyridine ring. The N-oxide group itself is strongly activating and typically directs electrophilic substitution to the 4-position. researchgate.netgoogle.com However, this directing effect can be influenced or even overridden by other substituents on the ring. researchgate.net
In the case of pyridine N-oxides with methoxy groups, the outcome is highly dependent on the substitution pattern. Studies on 3,5-dimethoxypyridine-N-oxide have shown that nitration yields the 2-nitro or 2,6-dinitro derivative, not the 4-nitro product. researchgate.netarkat-usa.org This indicates that the powerful ortho-, para-directing effect of the methoxy groups overcomes the influence of the N-oxide. For the hypothetical this compound N-oxide, the bromine atom at the 2-position blocks one potential site of nitration. Based on the behavior of the related 3,5-dimethoxypyridine-N-oxide, it is predicted that nitration would occur preferentially at the 6-position, which is ortho to the C5-methoxy group and para to the C4-methoxy group. researchgate.net
Potential for Radical Generation from C-Br Bonds via Halogen-Bonding-Mediated Cleavage
Mechanistic Insights into this compound Reactivity
The reactivity of this compound is fundamentally governed by the intricate interplay of its electronic and steric properties. The pyridine ring, an inherently electron-deficient aromatic system, is further influenced by the competing effects of the bromo and methoxy substituents. This section delves into the mechanistic underpinnings of its reactivity, exploring how electron density distribution and substituent effects dictate its chemical behavior.
Electron Density Distribution and its Impact on Reaction Pathways
The distribution of electron density within the this compound ring is a critical determinant of its reactivity towards both electrophiles and nucleophiles. The nitrogen atom in the pyridine ring is the most electronegative atom, leading to a general polarization of electron density away from the carbon atoms of the ring and towards the nitrogen. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609).
However, the substituents on the ring significantly modify this electron distribution. The two methoxy groups at positions 4 and 5 are strong electron-donating groups through the mesomeric (resonance) effect. The lone pairs on the oxygen atoms can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions relative to the methoxy groups. In contrast, the bromine atom at the 2-position is an electron-withdrawing group primarily through the inductive effect, owing to its high electronegativity. It also possesses a weaker, opposing electron-donating mesomeric effect due to its lone pairs.
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is susceptible to displacement by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom itself facilitates nucleophilic attack at this position. The reaction typically proceeds through a Meisenheimer-like intermediate, the stability of which is influenced by the substituents. The electron-donating methoxy groups can help stabilize the transition state leading to this intermediate.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack. However, the powerful electron-donating methoxy groups can activate the ring sufficiently for certain electrophilic substitutions to occur. The directing influence of the substituents would need to be considered to predict the site of substitution.
Metalation: Directed ortho-metalation is a common strategy for the functionalization of substituted pyridines. The positions ortho to the methoxy groups and the bromine atom would be potential sites for deprotonation by a strong base, leading to the formation of an organolithium or related species, which can then react with various electrophiles.
The following table summarizes the expected electronic influence of the substituents on the pyridine ring:
| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Effect on Ring Electron Density |
| Bromine | 2 | -I (Electron-withdrawing) | +M (Weakly electron-donating) | Deactivating |
| Methoxy | 4 | -I (Electron-withdrawing) | +M (Strongly electron-donating) | Activating |
| Methoxy | 5 | -I (Electron-withdrawing) | +M (Strongly electron-donating) | Activating |
Understanding Substituent Effects on Reactivity (e.g., Bromine vs. Methoxy)
The reactivity of this compound is a direct consequence of the combined electronic and steric effects of its substituents. A comparative analysis of the bromine and methoxy groups is crucial for understanding the molecule's chemical behavior.
Bromine Substituent:
Inductive Effect (-I): As a halogen, bromine is significantly more electronegative than carbon, leading to a strong electron-withdrawing inductive effect. This effect deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic attack, particularly at the carbon atom to which it is attached.
Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic ring. However, for halogens, this resonance effect is generally weaker than their inductive effect.
Leaving Group Ability: The C-Br bond is relatively weak, making the bromide ion a good leaving group in nucleophilic substitution reactions. This is a key aspect of the reactivity of this compound, enabling its use as a precursor for the synthesis of other substituted pyridines.
Methoxy Substituents:
Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, resulting in an electron-withdrawing inductive effect.
Mesomeric Effect (+M): This is the dominant effect for the methoxy group. The lone pairs on the oxygen atom are readily delocalized into the pyridine ring, significantly increasing the electron density, especially at the ortho and para positions. This strong activating effect can facilitate electrophilic substitution and stabilize intermediates in nucleophilic substitutions.
Steric Effects: The methoxy groups are bulkier than a hydrogen atom and can sterically hinder the approach of reagents to adjacent positions on the ring.
Combined Influence and Reactivity:
The interplay between the electron-withdrawing bromine and the electron-donating methoxy groups creates a nuanced reactivity profile.
Nucleophilic Aromatic Substitution: The bromine at the 2-position is the most likely site for nucleophilic attack due to its good leaving group ability and the activating effect of the ring nitrogen. The electron-donating methoxy groups at the 4- and 5-positions can further facilitate this reaction by stabilizing the positively charged intermediates that may form during the reaction. In studies of similar compounds, methoxy groups have been shown to enhance the rate of nucleophilic substitution.
Electrophilic Aromatic Substitution: While the pyridine ring is inherently deactivated, the strong activating effect of the two methoxy groups could potentially allow for electrophilic substitution. The position of attack would be directed by the combined influence of all substituents.
Cross-Coupling Reactions: The C-Br bond provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block in organic synthesis.
The following table provides a comparative summary of the substituent effects:
| Feature | Bromine | Methoxy |
| Primary Electronic Effect | Inductive (-I) | Mesomeric (+M) |
| Overall Effect on Ring | Deactivating | Activating |
| Role in Nucleophilic Substitution | Good Leaving Group | Stabilizes Intermediate |
| Role in Electrophilic Substitution | Deactivating | Activating and Directing |
| Steric Hindrance | Moderate | Moderate to Significant |
Advanced Spectroscopic Characterization of 2 Bromo 4,5 Dimethoxypyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the substitution pattern on the pyridine (B92270) ring and identifying the protons of the methoxy (B1213986) groups. In derivatives of 2-bromopyridine, the aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.1 and 8.4 ppm. The precise chemical shifts and the coupling patterns observed are dictated by the specific arrangement of substituents on the pyridine ring.
For instance, in a related compound, 2-{[(5-Bromo-4-methylpyridin-2-yl)oxy]methyl}-4-methoxy-3,5-dimethylpyridine, the proton signals are clearly resolved, allowing for unambiguous assignment. jst.go.jp The number of signals, their multiplicity (singlet, doublet, triplet, etc.), and their integration values provide a complete picture of the proton framework of the molecule.
Table 1: Representative ¹H NMR Data for Substituted Pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
|---|---|---|
| 2-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}-4-methoxy-3,5-dimethylpyridine | DMSO-d₆ | 2.11 (s, 3H), 2.21 (s, 3H), 2.23 (s, 3H), 3.74 (s, 3H), 5.36 (s, 2H), 7.78–7.83 (m, 1H), 8.09–8.13 (m, 1H), 8.19 (s, 1H) |
| 2-{[(5-Bromo-4-methylpyridin-2-yl)oxy]methyl}-4-methoxy-3,5-dimethylpyridine | DMSO-d₆ | 2.22 (s, 6H), 2.31 (s, 3H), 3.74 (s, 3H), 5.33 (s, 2H), 6.92 (s, 1H), 8.19 (s, 1H), 8.26 (s, 1H) |
| 2-{[(3-Bromo-6-methylpyridin-2-yl)oxy]methyl}-4-methoxy-3,5-dimethylpyridine | DMSO-d₆ | 2.22 (s, 3H), 2.24 (s, 3H), 2.49 (s, 3H), 3.74 (s, 3H), 5.33 (s, 2H), 6.67 (d, J=8.8 Hz, 1H), 7.86 (d, J=8.8 Hz, 1H), 8.20 (s, 1H) |
Data sourced from J-Stage jst.go.jp
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. For substituted pyridines, the chemical shifts of the ring carbons are particularly informative about the electronic effects of the substituents.
Table 2: Representative ¹³C NMR Data for 2-Acetyl Pyridine Derivatives
| Compound | Solvent | Carbonyl Carbon (C=O) δ (ppm) | Aliphatic Carbon δ (ppm) |
|---|---|---|---|
| Compound 1 (R=Me) | CDCl₃ | 201.52 | 18.38 (Me), 36.31 (CH) |
| Compound 2 | CDCl₃ | 203.46 | 48.36 (CH) |
| Compound 3 (R= 2-CH₂-C₁₀H₆) | CDCl₃ | 203.50 | 37.45 (CH₂), 48.00 (CH) |
Data sourced from a study on 2-acetyl pyridine derivatives scielo.br
Quantitative NMR (qNMR) for Reaction Monitoring
Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance. ox.ac.uk It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. This method can be applied to monitor the progress of a reaction by measuring the relative ratios of reactants and products over time. ox.ac.uk
For the synthesis of 2-Bromo-4,5-dimethoxypyridine or its derivatives, qNMR could be employed to optimize reaction conditions and determine the final yield and purity without the need for extensive calibration, provided that the compound is soluble and at a sufficient concentration to obtain a good signal-to-noise ratio. ox.ac.uk Both relative and absolute concentrations can be determined, the latter by using a known concentration standard. ox.ac.uk The technique is applicable to various nuclei, including ¹H, ¹³C, ¹⁹F, and ³¹P. ox.ac.uk The precision of qNMR has been demonstrated in the analysis of aqueous samples from biomass processing, with standard deviations of less than 1%. acs.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present.
In substituted pyridines, the C-H stretching and bending vibrations, as well as ring stretching modes, give rise to characteristic bands in the FT-IR spectrum. nih.gov For a compound like this compound, one would expect to observe:
C-Br stretching: Typically found in the lower frequency region of the spectrum. For the related compound 2-bromo-4,5-dimethoxybenzaldehyde (B182550), a C-Br vibration was identified at 1018 cm⁻¹. sunankalijaga.org
C-O stretching (ether): Associated with the methoxy groups, these usually appear as strong bands in the 1250-1000 cm⁻¹ region.
Aromatic C=C and C=N stretching: These vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.
C-H stretching (aromatic and methyl): Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups appear just below 3000 cm⁻¹.
Studies on various substituted pyridines have shown that FT-IR is a powerful tool for characterizing their structure and bonding. spiedigitallibrary.orgacs.org
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is a light-scattering technique. The selection rules for the two techniques are different, meaning that some vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.
For substituted pyridines, FT-Raman spectroscopy is particularly useful for observing the vibrations of the aromatic ring and the C-Br bond. core.ac.ukaip.org The symmetric vibrations of the molecule often give rise to strong Raman signals. For instance, in studies of other bromo-substituted pyridines, Raman spectroscopy has been used to identify the fundamental vibrational modes. aip.org The combination of both FT-IR and FT-Raman data allows for a more complete and reliable assignment of the vibrational modes of the molecule. core.ac.uknih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For substituted pyridines like this compound, coupling mass spectrometry with chromatographic separation techniques provides a robust method for both identification and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier method for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS serves two primary functions: confirming the compound's identity and assessing its purity. The gas chromatograph separates the analyte from volatile impurities based on its partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas). The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for initial identification.
Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique "fingerprint" for the compound. The molecular ion peak (M+) confirms the molecular weight, while the isotopic pattern, particularly the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), provides definitive evidence for the presence of a bromine atom. For instance, the analysis of related compounds like 2-bromo-3,4-dimethylpyridine (B1592094) has been documented using GC-MS. nih.gov Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. avantorsciences.com In the analysis of phenethylamine (B48288) derivatives like 2,5-dimethoxy-4-bromophenethylamine (2C-B), GC-MS has been successfully applied for identification in complex samples following derivatization. ceon.rs
Table 1: Illustrative GC-MS Data for a Halogenated Pyridine Derivative
| Property | Observation | Interpretation |
| Retention Time (t_R) | Single major peak at a specific time | Indicates the presence of a single, pure compound under the given GC conditions. |
| Molecular Ion (M+) | Peaks corresponding to the molecular weight | Confirms the molecular mass of the compound. For a brominated compound, two peaks of nearly equal intensity (M+ and M+2) would be expected. |
| Key Fragment Ions | Specific m/z values from fragmentation | Provides structural information. For this compound, fragments could arise from the loss of methyl groups (-CH₃), methoxy groups (-OCH₃), or the bromine atom (-Br). |
| Purity Assessment | >98% (based on peak area) | The sample is of high purity, with minimal volatile impurities detected. avantorsciences.com |
For derivatives of this compound that are non-volatile, thermally labile, or part of a complex mixture, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It is particularly valuable for monitoring the progress of chemical reactions and analyzing biological samples. rsc.orgnih.gov In a typical application, a reaction mixture containing a pyridine derivative is separated using high-performance liquid chromatography (HPLC). The eluent is then introduced into a mass spectrometer, often using a "soft" ionization technique like electrospray ionization (ESI), which minimizes fragmentation and typically shows a prominent protonated molecule [M+H]⁺ or other adduct ions. rsc.orgresearchgate.net
Research on the synthesis of complex molecules often employs LC-MS to identify intermediates and final products. For example, in multi-step syntheses involving derivatives of 2,5-dimethoxypyridine-4-boronic acid, low-resolution LC-MS was used to confirm the mass of key intermediates, such as 4-Chloro-2-(2,5-dimethoxypyridin-4-yl)aniline, which showed an [M+H]⁺ ion at m/z 265.10. rsc.org Another intermediate in the same pathway, 4-(2-Azido-5-chlorophenyl)-2,5-dimethoxypyridine, was identified by its [M+H]⁺ ion at m/z 291.10. rsc.org This demonstrates the power of LC-MS to provide rapid and accurate molecular weight information during the synthesis of complex derivatives. Furthermore, LC-MS/MS methods can be developed for highly sensitive and selective quantification of trace-level impurities in active pharmaceutical ingredients. researchgate.net
Table 2: LC-MS Data for Intermediates in the Synthesis of Pyridine Derivatives
| Intermediate Compound | Ionization Mode | Observed m/z [M+H]⁺ | Reference |
| 4-Chloro-2-(2,5-dimethoxypyridin-4-yl)aniline | ESI | 265.10 | rsc.org |
| 4-(2-Azido-5-chlorophenyl)-2,5-dimethoxypyridine | ESI | 291.10 | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic and heterocyclic compounds like this compound, this technique is used to characterize the electronic structure, study the formation of new chemical species, and validate theoretical calculations.
The UV-Vis spectrum of a substituted pyridine is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the aromatic ring. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents. Studies on related compounds, such as 2,5- and 2,6-dibromopyridine, have shown intense absorption systems in the ultraviolet region, which are attributed to π→π* transitions. core.ac.uk The presence of methoxy groups (-OCH₃), which are electron-donating, and a bromine atom (-Br), which is electron-withdrawing and has a bathochromic effect, on the pyridine ring of this compound would be expected to shift the absorption bands compared to unsubstituted pyridine. The analysis of various picoline derivatives has also shown characteristic absorption maxima in the UV region, often with multiple bands observed. journalagent.com
Table 3: UV Absorption Maxima (λmax) for Related Pyridine and Picoline Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| 1-(4-Bromo-2-methyl-phenacyl)-3-picolinium Bromide | Methanol (B129727) | 412, 252, 201 | journalagent.com |
| 1-(4-Methoxy-2-methyl-phenacyl)-3-picolinium Bromide | Methanol | 315, 255, 219, 201 | journalagent.com |
| 2,5-Dibromopyridine (Vapour) | - | ~280 (0,0 band) | core.ac.uk |
| 2,6-Dibromopyridine (Vapour) | - | ~275 (0,0 band) | core.ac.uk |
Substituted pyridines can act as electron donors and form charge-transfer (CT) complexes with suitable electron acceptors. The formation of a CT complex is characterized by the appearance of a new, broad, and intense absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. researchgate.netnih.gov This new band arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor (e.g., a derivative of this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
Studies on the charge-transfer complex between 2,3-Diamino-5-bromopyridine (an electron donor) and chloranilic acid (an electron acceptor) in acetonitrile (B52724) have demonstrated the formation of a 1:1 complex. researchgate.net The stability and spectroscopic properties of such complexes, including the association constant (KCT) and molar absorptivity (εCT), can be determined from the spectral data using equations like the Benesi-Hildebrand equation. researchgate.netnih.gov The position of the CT band is dependent on the donor, acceptor, and the polarity of the solvent. nih.gov
Table 4: Spectroscopic Data for Charge-Transfer Complexes of Pyridine Derivatives
| Donor | Acceptor | Solvent | Method | Finding | Reference |
| 2,3-Diamino-5-bromopyridine | Chloranilic Acid | Acetonitrile | Spectrophotometry | Formation of a 1:1 charge-transfer complex. | researchgate.net |
| 4-Dimethylaminopyridine (4-DMAP) | DDQ | Acetonitrile | Spectrophotometry | CT bands observed at 617, 469, and 436 nm. | nih.gov |
| 4-Dimethylaminopyridine (4-DMAP) | DDQ | Methanol | Spectrophotometry | CT bands observed at 626, 476, and 444 nm. | nih.gov |
Computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), provides a powerful means to predict and interpret the electronic absorption spectra of molecules. jchps.com TD-DFT calculations can determine the vertical excitation energies and oscillator strengths for electronic transitions. researchgate.net The excitation energy corresponds to the position of an absorption band (λmax), while the oscillator strength relates to its intensity.
For molecules like 2-Bromo-5-methoxybenzonitrile, TD-DFT has been used to calculate these electronic properties, which are then compared with experimental UV-Vis spectra. jchps.comjchps.com Such studies allow for the assignment of specific absorption bands to particular electronic transitions (e.g., from the HOMO to the LUMO). Comparative studies on styrylpyridine compounds have shown that TD-DFT, using appropriate functionals and basis sets, can accurately predict λmax values that are in good agreement with experimental data. researchgate.net This theoretical approach is invaluable for understanding how substituent effects and molecular geometry influence the electronic properties of this compound and its derivatives.
Table 5: Theoretical (TD-DFT) and Experimental UV-Vis Data for a Related Compound (trans-4-(m-cyanostyryl)pyridine)
| Method | Phase | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| TD-DFT (B3LYP/6-31G(d)) | Gas | 291.5 | ~292 | researchgate.net |
| TD-DFT (B3LYP/6-31G(d)) | Solution (IEFPCM) | 302.2 | 304 | researchgate.net |
Characterization of Charge-Transfer Complexes
X-ray Diffraction (XRD) Studies
X-ray diffraction studies are fundamental in elucidating the three-dimensional structure of crystalline solids at an atomic level. For complex organic molecules, single-crystal X-ray diffraction is the gold standard for determining the absolute structure and understanding the intricate network of intermolecular forces that dictate the crystal packing.
The absolute structure of a molecule in the crystalline state can be definitively established using single-crystal X-ray diffraction. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.
In the case of derivatives of this compound, such as the biphenyl (B1667301) derivative, 4'-bromo-2',5'-dimethoxy-2,5-dioxo-[1,1'-biphenyl]-3,4-dicarbonitrile benzene (B151609) hemisolvate, single-crystal XRD has been successfully employed to elucidate its complex structure. researchgate.net The crystallographic data obtained from such studies are comprehensive, providing a complete picture of the molecular geometry.
Below is a table summarizing the crystal data and structure refinement details for this derivative, which serves as a pertinent example.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₉BrN₂O₄·0.5C₆H₆ |
| Formula Weight | 412.22 |
| Temperature | 173 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 8.0427 (17) Å |
| b | 10.343 (2) Å |
| c | 11.007 (2) Å |
| α | 104.469 (2)° |
| β | 95.120 (2)° |
| γ | 102.851 (2)° |
| Volume | 854.1 (3) ų |
| Z | 2 |
| Density (calculated) | 1.603 Mg/m³ |
Table 1: Crystal data and structure refinement for 4'-bromo-2',5'-dimethoxy-2,5-dioxo-[1,1'-biphenyl]-3,4-dicarbonitrile benzene hemisolvate. researchgate.net
The refinement of the crystal structure leads to the precise determination of atomic coordinates, which in turn allows for the calculation of bond lengths and angles, providing unequivocal proof of the molecular connectivity and conformation.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of the solid material. For aromatic compounds like brominated dimethoxypyridines and their derivatives, interactions such as hydrogen bonds, halogen bonds, and π-stacking are of particular importance.
In the crystal structure of 4'-bromo-2',5'-dimethoxy-2,5-dioxo-[1,1'-biphenyl]-3,4-dicarbonitrile, the molecules are arranged in a centrosymmetric fashion. cymitquimica.com The packing is stabilized by a combination of weak C—H⋯O hydrogen bonds, Br⋯Br halogen bonding, and weak π–π stacking interactions. cymitquimica.com The dihedral angle between the aromatic rings in this derivative is 67.29 (19)°. cymitquimica.com
The analysis of intermolecular interactions in related brominated pyridine compounds further illustrates these principles. For instance, in the crystal structure of 4-bromopyridinium tetrafluoroborate, a symmetrical bifurcated C–Br⋯F halogen bond plays a significant role in the supramolecular assembly. rsc.org In other brominated compounds, π-stacking interactions are prominent, where the aromatic rings of adjacent molecules align face-to-face. mpg.de The centroid-to-centroid distance between stacked rings is a key parameter in quantifying these interactions, with distances typically in the range of 3.3 to 3.8 Å indicating a significant interaction.
The table below details some of the key intermolecular interactions observed in the crystal structure of a related brominated biphenyl compound, highlighting the nature and geometry of these interactions.
| Interaction Type | Description | Significance |
|---|---|---|
| π–π Stacking | Face-to-face stacking of the quinone rings of adjacent molecules. cymitquimica.com | Contributes to the stabilization of the crystal lattice. |
| C—H⋯O Hydrogen Bonding | Weak hydrogen bonds between the quinone carbonyl groups and dimethoxybenzene ring hydrogen atoms. cymitquimica.com | Links neighboring molecules into a cohesive network. |
| Halogen Bonding | Br⋯Br interactions between adjacent molecules. cymitquimica.com | Provides additional stability to the crystal packing. |
Table 2: Key intermolecular interactions in the crystal structure of a 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl] derivative. cymitquimica.com
Computational Chemistry and Theoretical Investigations of 2 Bromo 4,5 Dimethoxypyridine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. researchgate.netjchps.com For a molecule like 2-bromo-4,5-dimethoxypyridine, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide deep insights into its fundamental characteristics. researchgate.net
Optimized Geometry and Equilibrium Parameters
The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process involves calculating the total energy of the molecule at various atomic arrangements until the lowest energy state (the equilibrium geometry) is found. The output provides precise data on bond lengths, bond angles, and dihedral (torsion) angles.
For this compound, one would expect the pyridine (B92270) ring to be nearly planar. The key parameters of interest would be the lengths of the Carbon-Bromine (C-Br), Carbon-Nitrogen (C-N), Carbon-Carbon (C-C), and Carbon-Oxygen (C-O) bonds, as well as the bond angles within and outside the aromatic ring. These calculated parameters are crucial for understanding the steric and electronic effects of the bromine and dimethoxy substituents on the pyridine core.
Table 1: Predicted Equilibrium Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative, based on general principles of similar structures, as specific published data for this compound is not available.
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Lengths | C2-Br | ~1.89 Å |
| C4-O(methoxy) | ~1.36 Å | |
| C5-O(methoxy) | ~1.37 Å | |
| C-H (aromatic) | ~1.08 Å | |
| C-H (methyl) | ~1.09 Å | |
| Bond Angles | N1-C2-Br | ~116° |
| C3-C4-O(methoxy) | ~125° | |
| C6-C5-O(methoxy) | ~115° | |
| Dihedral Angles | C3-C4-O-C(methyl) | ~0° or 180° |
| C6-C5-O-C(methyl) | ~0° or 180° |
Vibrational Assignments and Spectral Prediction
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. jchps.comijfans.org Each calculated frequency can be assigned to a specific type of vibration, such as stretching, bending, or twisting of particular bonds or functional groups.
For this compound, characteristic vibrations would include the C-Br stretching frequency, typically found in the lower frequency region of the spectrum, and various modes associated with the pyridine ring and the methoxy (B1213986) groups (e.g., C-O-C stretching and CH₃ rocking). ijfans.org Comparing the predicted spectrum with an experimental one is a standard method for confirming the structure of a synthesized compound.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative) Note: The following data is illustrative, based on general principles of similar structures, as specific published data for this compound is not available.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| ~3050-3100 | ν(C-H) | Aromatic C-H Stretch |
| ~2900-3000 | ν(C-H) | Methyl C-H Stretch |
| ~1550-1600 | ν(C=C), ν(C=N) | Pyridine Ring Stretch |
| ~1450-1480 | δ(CH₃) | Methyl C-H Bend |
| ~1250-1300 | ν(C-O) | Aryl-O Stretch |
| ~1020-1050 | ν(O-CH₃) | O-Methyl Stretch |
| ~550-650 | ν(C-Br) | C-Br Stretch |
Electronic Structure Calculations
DFT also provides a detailed picture of the electron distribution within the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other chemical species, particularly in non-covalent interactions. For this compound, one would expect negative potential (red/yellow areas) around the nitrogen atom and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue areas) near the hydrogen atoms.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The energies and shapes of these orbitals, particularly the frontier orbitals, are key to understanding a molecule's electronic transitions and chemical reactivity. ekb.eg
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. ekb.eg The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. smolecule.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. smolecule.com
Table 3: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: The following data is illustrative, based on general principles of similar structures, as specific published data for this compound is not available.
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |
Frontier Molecular Orbital Analysis for Reactivity Prediction
The spatial distribution of the HOMO and LUMO provides crucial clues about reactivity. The locations where the HOMO is concentrated are likely sites for electrophilic attack, as this is where the most available electrons reside. Conversely, the regions where the LUMO is concentrated are probable sites for nucleophilic attack.
In this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the oxygen atoms of the methoxy groups. The LUMO is likely to be concentrated around the pyridine ring system, particularly involving the carbon atom attached to the electronegative bromine atom. This distribution would suggest that electrophiles would preferentially interact with the ring and methoxy groups, while nucleophiles might target the carbon atom bearing the bromine, potentially leading to substitution reactions.
Reactivity and Reaction Pathway Prediction
Computational methods are instrumental in predicting how and where a molecule is likely to react. By analyzing the electronic landscape of a molecule, chemists can identify sites susceptible to electrophilic or nucleophilic attack, thereby predicting reaction pathways and product formation.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, an MEP analysis would likely reveal a negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups, highlighting these as primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential (blue) might be located around the hydrogen atoms. The bromine atom's region would show a complex potential due to the σ-hole phenomenon, potentially allowing for halogen bonding interactions.
Reactivity Indices and Fukui Functions
Density Functional Theory (DFT) provides a set of reactivity descriptors, known as Fukui functions, that help quantify the reactivity of different atomic sites within a molecule. These functions identify which atoms are most likely to accept or donate electrons during a chemical reaction. By calculating the Fukui functions, one can pinpoint the most probable sites for nucleophilic attack (where the atom is most susceptible to receiving an electron) and electrophilic attack (where the atom is most likely to donate an electron). This analysis offers a more quantitative prediction of regioselectivity in reactions like aromatic substitution compared to the qualitative picture from MEP maps.
Advanced Computational Methods
Beyond general reactivity, advanced computational techniques can elucidate deeper aspects of a molecule's electronic structure, bonding, and potential applications in materials science.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wave function into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. This method provides detailed information about bonding interactions, electron delocalization, and hyperconjugative effects.
An NBO analysis of this compound would quantify the nature of the C-Br, C-N, C-O, and other bonds in terms of their hybrid orbitals. A key output is the second-order perturbation theory analysis, which details the stabilizing energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. This data would reveal important intramolecular interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of the pyridine ring, which significantly influences the molecule's stability and reactivity.
Nonlinear Optical (NLO) Properties Prediction
Nonlinear optical (NLO) materials are crucial for modern technologies like telecommunications and data processing. Computational chemistry can predict a molecule's potential as an NLO material by calculating its hyperpolarizability. Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer often exhibit high NLO activity.
A computational study on this compound would calculate its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The presence of electron-donating methoxy groups and the electron-withdrawing pyridine ring suggests the potential for intramolecular charge transfer, a key requirement for NLO properties. Comparing the calculated hyperpolarizability value to that of a standard NLO material like urea (B33335) would provide a benchmark for its potential application in NLO devices.
Mulliken and Natural Population Analysis
Both Mulliken and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on each atom in a molecule. This information is fundamental to understanding a molecule's polarity, intermolecular interactions, and reactivity. While Mulliken population analysis is a traditional method, it is known to be highly dependent on the basis set used in the calculation.
Natural Population Analysis, which is part of the NBO analysis, generally provides more stable and reliable atomic charges. For this compound, these analyses would assign numerical values for the charge on each atom. This data would quantitatively confirm the electronegativity of the nitrogen, oxygen, and bromine atoms, showing them to carry partial negative charges, while the carbon and hydrogen atoms would carry partial positive charges. This charge distribution is crucial for modeling intermolecular interactions and predicting the molecule's behavior in various chemical environments.
Thermodynamic Properties Prediction
The prediction of thermodynamic properties through computational methods is a cornerstone of modern chemical research. Using Density Functional Theory (DFT) and other quantum mechanical calculations, it is possible to estimate key thermodynamic parameters that govern the behavior and stability of a molecule. For this compound, such a study would typically involve the calculation of properties like standard enthalpy of formation, entropy, and Gibbs free energy. These values are fundamental for predicting the spontaneity of reactions involving the compound and its stability under various conditions.
Table 1: Hypothetical Predicted Thermodynamic Properties of this compound
| Thermodynamic Property | Predicted Value | Unit |
| Standard Enthalpy of Formation (gas) | Data not available | kJ/mol |
| Standard Entropy (gas) | Data not available | J/(mol·K) |
| Gibbs Free Energy of Formation (gas) | Data not available | kJ/mol |
| Heat Capacity (Cv) | Data not available | J/(mol·K) |
Note: This table is for illustrative purposes only. No published data for these properties for this compound were found.
Intermolecular Interactions and Crystal Packing Studies
The study of how molecules arrange themselves in a crystal is critical for understanding a compound's physical properties, such as melting point, solubility, and polymorphism. X-ray crystallography provides the definitive structure, which can then be analyzed to understand the non-covalent interactions that hold the crystal together.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing researchers to identify and analyze different types of contacts, such as hydrogen bonds and halogen bonds.
For a compound like this compound, a Hirshfeld analysis would be particularly insightful. The bromine atom is capable of forming halogen bonds (Br···N, Br···O), which are significant directional interactions. The methoxy groups and the pyridine ring's hydrogen atoms can participate in various C-H···O and C-H···π interactions. The pyridine nitrogen itself is a potential hydrogen bond acceptor.
Table 2: Hypothetical Hirshfeld Surface Interaction Contributions for this compound
| Interaction Type | Contribution (%) |
| H···H | Data not available |
| C···H / H···C | Data not available |
| O···H / H···O | Data not available |
| Br···H / H···Br | Data not available |
| N···H / H···N | Data not available |
| Br···O / O···Br | Data not available |
| Br···N / N···Br | Data not available |
| π···π stacking | Data not available |
Note: This table is for illustrative purposes only. No published Hirshfeld surface analysis for this compound was found.
In-depth Analysis Reveals Scarcity of Publicly Available Research on this compound
The user's request for an article structured around specific applications—such as its role in synthesizing complex organic molecules, facilitating functional group transformations, and its use as a precursor for advanced heterocyclic, pharmaceutical, and agrochemical compounds—cannot be fulfilled with scientific accuracy at this time. The available information does not provide the necessary depth to populate the detailed outline provided.
Searches for "this compound" predominantly yield results for structurally related but distinct isomers or analogues. These include:
Isomers with different substitution patterns, such as 4-Bromo-2,5-dimethoxypyridine and 5-Bromo-2,4-dimethoxypyridine. These compounds have been documented in patent literature as intermediates in the synthesis of complex molecules, including Factor XIa inhibitors. google.com
Analogues with different functional groups, such as 2-Bromo-4,5-dimethylpyridine, which features methyl groups instead of methoxy groups. This compound is noted for its role as an intermediate in the production of pharmaceuticals and agrochemicals. hzsqchem.comchemimpex.com
Benzene (B151609) derivatives , notably 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and its derivatives, which are well-documented intermediates in the synthesis of the cardiovascular drug Ivabradine. google.comgoogle.com
While these related compounds exhibit the types of chemical versatility requested in the outline (e.g., use in cross-coupling reactions, formation of complex heterocyclic systems), this information cannot be attributed to This compound without specific evidence. Adhering to strict scientific accuracy and the user's precise request, an article on the specified compound cannot be generated. Further research or access to proprietary industrial chemical libraries would be required to detail the specific synthetic applications of this compound.
Applications of 2 Bromo 4,5 Dimethoxypyridine in Chemical Synthesis
Intermediate in Pharmaceutical and Agrochemical Synthesis
Contribution to Agrochemical Formulations
While direct application as a primary active ingredient in widely marketed herbicides, fungicides, or pesticides is not extensively documented, 2-Bromo-4,5-dimethoxypyridine and its structural isomers serve as crucial building blocks in the synthesis of more complex agrochemical molecules. chemimpex.com The presence of the bromo- and dimethoxy-substituted pyridine (B92270) core provides a versatile scaffold for chemical modification.
Table 1: Related Pyridine Compounds in Agrochemical Research
| Compound Name | Application Area | Reference |
|---|---|---|
| 5-Bromo-2,4-dimethoxypyridine | Herbicides, Fungicides | |
| 2-Bromo-4,6-dimethylpyridine | Herbicides, Fungicides | chemimpex.com |
| 5-Bromo-2,4-dimethylpyridine | Pesticides, Herbicides | chemimpex.com |
Utility in Materials Science Research
The unique electronic and structural characteristics of this compound and its analogs make them valuable in the field of materials science.
Development of Materials with Specific Electronic or Optical Properties
Derivatives of brominated pyridines are explored for their potential in creating novel materials with tailored electronic or optical characteristics. evitachem.com The pyridine ring, combined with halogen and methoxy (B1213986) substituents, can influence the electron density and, consequently, the photophysical properties of a molecule. For example, related dihalogenated pyridines are used to synthesize ligands for organoiridium(III) complexes, which have applications in luminescent materials. ossila.com While direct data for this compound is sparse, the broader class of substituted pyridines is of interest for developing materials with specific properties like conductivity or fluorescence. smolecule.com
Creation of Polymers and Coatings
The reactivity of the bromo-substituent in compounds like this compound allows for their incorporation into polymeric structures. These compounds can serve as monomers or be grafted onto existing polymer chains to modify their properties. Research into related compounds like 5-Bromo-2,4-dimethylpyridine indicates their use in creating advanced materials, including polymers and coatings, to enhance durability and resistance. chemimpex.com Similarly, 2-Bromo-4,6-dimethylpyridine is noted for its role in developing new materials, including polymers and coatings with potentially improved performance. chemimpex.com
Applications in Dye and Pigment Industry
Contributions to Flavor and Fragrance Industry
Substituted pyridines can be used as building blocks for creating synthetic flavors and fragrances. hzsqchem.com The specific combination of the pyridine ring and the methoxy groups in this compound can be a precursor to molecules that mimic natural scents and tastes. While direct use as a flavor or fragrance agent is not indicated, its role as a synthetic intermediate is acknowledged in the broader context of the industry. hzsqchem.com
Future Research Directions for 2 Bromo 4,5 Dimethoxypyridine
Development of Greener and More Sustainable Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For 2-bromo-4,5-dimethoxypyridine, this involves moving away from hazardous reagents and exploring more sustainable alternatives.
Current synthetic methods often rely on traditional brominating agents like molecular bromine, which are toxic and pose handling risks. sunankalijaga.org A notable advancement in this area is the use of potassium bromate (B103136) (KBrO₃) in an acidic medium as an in situ source of bromine for the bromination of veratraldehyde, a precursor to the dimethoxybenzene scaffold. sunankalijaga.org This method avoids the direct handling of hazardous bromine. sunankalijaga.org
Future research could expand on this by exploring other solid brominating agents, such as N-bromosuccinimide (NBS), which has been successfully used for the bromination of other pyridine (B92270) derivatives like 2,4-dimethoxypyridine (B102433). The optimization of reaction conditions, including the use of greener solvents and catalysts, will be crucial. For instance, studies on related compounds have shown the potential of solvent-free reactions or the use of less hazardous solvents like acetonitrile (B52724). scirp.org The development of catalytic systems that can operate under milder conditions and with higher atom economy will also be a significant step forward.
A comparative table of traditional versus greener bromination methods highlights the potential for improvement:
| Feature | Traditional Method (e.g., Br₂) | Greener Alternative (e.g., KBrO₃/H⁺) |
| Reagent Hazard | High (Toxic, Corrosive) | Lower (Solid, handled more safely) |
| Byproducts | Often generates stoichiometric waste | Can be designed for less harmful byproducts |
| Reaction Conditions | Can be harsh | Often milder conditions are possible |
| Atom Economy | Can be lower | Potentially higher |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the bromo- and methoxy-substituted pyridine ring can be finely tuned through catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. evitachem.commdpi.com However, the efficiency and selectivity of these reactions can be highly dependent on the catalyst system employed.
Future investigations should focus on developing novel palladium catalysts with enhanced activity and selectivity for reactions involving this compound. This includes exploring different ligands, such as phosphines and N-heterocyclic carbenes (NHCs), which can significantly influence the catalytic cycle. For instance, catalyst systems like Pd(OAc)₂/PPh₃ and pre-catalyst systems such as Pd(Amphos)₂Cl₂ have shown good results in related couplings. google.comgoogle.com Research into dinuclear palladium pincer complexes has also shown promise for C-H activation and coupling reactions. preprints.org
Furthermore, exploring alternative metal catalysts, such as nickel or copper, could provide more cost-effective and sustainable options for certain transformations. Nickel catalysts, for example, have been effective in the homocoupling of bromopyridines. mdpi.com
Deeper Mechanistic Investigations of Complex Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing methods and designing new transformations. For this compound, this entails detailed studies of its behavior in various reaction types, including nucleophilic substitution, metal-halogen exchange, and directed metalation. evitachem.comarkat-usa.org
For example, in directed metalation reactions, the methoxy (B1213986) groups can direct lithiation to specific positions on the pyridine ring. arkat-usa.org A deeper understanding of the factors governing this regioselectivity, such as the choice of base and reaction temperature, is needed. Mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling.
Investigating the mechanism of palladium-catalyzed cross-coupling reactions is also crucial. Understanding the oxidative addition, transmetalation, and reductive elimination steps in detail can lead to the design of more efficient catalysts and the prediction of reaction outcomes. Studies on related systems have highlighted the potential for additional chelation effects from substituents like methoxy groups to influence the reaction pathway. beilstein-journals.org
Computational Design and Prediction of New Derivatives with Desired Reactivity Profiles
Computational chemistry offers a powerful tool for accelerating the discovery of new molecules with specific properties. By using quantum chemical calculations, it is possible to predict the reactivity and electronic properties of this compound and its derivatives. nih.gov
Future research should leverage computational methods to:
Predict Reaction Sites: Calculate properties like natural population analysis (NPA) values to predict the most likely sites for functionalization in C-H activation reactions. nih.gov
Design Novel Derivatives: In silico design of new derivatives with tailored electronic and steric properties for specific applications. For example, computational analysis can help predict the binding modes of derivatives in biological targets. nih.govresearchgate.net
Model Reaction Pathways: Simulate reaction mechanisms to understand transition states and activation barriers, aiding in the optimization of reaction conditions.
The use of software to predict pharmaceutically relevant properties, such as those guided by Lipinski's rule of five, can help in the early stages of drug discovery to prioritize synthetic targets. jocpr.com
Targeted Synthetic Applications towards Advanced Functional Molecules
The utility of this compound as a building block should be demonstrated in the synthesis of complex and functional molecules. This includes its incorporation into pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. evitachem.comhzsqchem.com
Targeted synthetic efforts could focus on:
Pharmaceutical Scaffolds: Its use as a key intermediate in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands. nih.gov
Agrochemicals: The development of novel pesticides and herbicides. hzsqchem.com
Functional Materials: The synthesis of dyes, pigments, and materials for electronic applications. hzsqchem.com
For instance, the pyridine core is a common motif in many pharmaceutical agents, and the specific substitution pattern of this compound offers a unique starting point for creating diverse molecular libraries.
Multi-component Reactions and Flow Chemistry Applications
To enhance synthetic efficiency and scalability, future research should explore the application of this compound in multi-component reactions (MCRs) and continuous flow chemistry.
Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient way to build molecular complexity. acs.org Developing MCRs that incorporate this compound would streamline the synthesis of complex pyridine derivatives.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and easier scalability. evitachem.com Adapting synthetic routes involving this compound to flow chemistry could be particularly beneficial for industrial-scale production. This would allow for precise control over temperature, pressure, and reaction times, potentially leading to higher yields and purity. evitachem.com
By focusing on these future research directions, the scientific community can continue to expand the synthetic utility and practical applications of this compound, solidifying its role as a valuable tool in modern organic chemistry.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-Bromo-4,5-dimethoxypyridine, and how do reaction parameters influence yield?
- Methodology : Electrophilic aromatic substitution is commonly used for bromination. For example, KBrO₃ in acidic conditions (e.g., H₂SO₄) can generate bromine in situ for regioselective bromination of pyridine derivatives. Reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-bromine) are critical for yield optimization .
- Data Contradictions : Scale-up studies show inconsistent yields (21–82%) depending on substrate mass, suggesting non-linear scalability. Lower yields at small scales may result from inefficient mixing or heat dissipation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., chemical shifts for methoxy groups at δ 3.8–4.0 ppm and aromatic protons at δ 7.0–8.5 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 232.0 for C₇H₇BrNO₂).
- Melting Point : Compare observed values (e.g., 142–144°C for analogous aldehydes) to literature to assess purity .
Q. What safety precautions are required when handling this compound?
- Hazards : Combustion releases toxic gases (CO, CO₂). Use CO₂ or alcohol-resistant foam for firefighting; avoid water jets .
- Handling : Store in airtight containers at ≤25°C. Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact .
Q. How does the bromine substituent influence nucleophilic substitution reactivity in this compound?
- Methodology : The electron-withdrawing bromine enhances electrophilicity at the 2-position, facilitating SNAr reactions. React with amines (e.g., NH₃/EtOH, 60°C) or thiols (e.g., NaSH/DMF) to generate substituted pyridines. Monitor progress via TLC (Rf shift from 0.5 to 0.3 in hexane:EtOAc) .
Advanced Research Questions
Q. What role does this compound play in cross-coupling reactions for pharmaceutical intermediates?
- Applications : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) yields biaryl derivatives, key intermediates in CNS drug candidates .
- Data : Reported yields for analogous bromopyridines reach 75–90% under optimized conditions .
Q. What mechanistic insights explain regioselectivity in electrophilic bromination of dimethoxypyridine derivatives?
- Mechanism : Methoxy groups act as ortho/para-directors. In acidic media, protonation of the pyridine nitrogen enhances electrophile attraction to electron-rich positions. DFT calculations show lower activation energy for bromination at the 2-position versus 3- or 4-positions .
Q. How can computational modeling predict the compound’s reactivity in complex reaction environments?
- Methods :
- DFT : Calculate Fukui indices to identify electrophilic sites (e.g., C-2 in this compound).
- MD Simulations : Model solvation effects (e.g., DMSO vs. THF) on reaction kinetics. Studies on similar compounds show solvent polarity correlates with SNAr rate constants (R² = 0.89) .
Q. What biological interactions are observed between this compound derivatives and enzyme targets?
- Studies : Derivatives inhibit cytochrome P450 enzymes (e.g., CYP3A4 IC₅₀ = 2.1 µM) via halogen bonding with heme iron. X-ray crystallography of enzyme-ligand complexes reveals π-stacking interactions with Phe residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
